molecular formula C15H21NO3 B579966 Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 622867-52-1

Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B579966
CAS No.: 622867-52-1
M. Wt: 263.337
InChI Key: VVTNAXCVGQIIOV-UHFFFAOYSA-N
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Description

Structural identification and IUPAC nomenclature

This compound possesses the molecular formula C₁₅H₂₁NO₃ with a molecular weight of 263.33 grams per mole. The compound is registered under Chemical Abstracts Service number 622867-52-1 and carries the Molecular Formula Data File identifier MFCD12408124. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 6-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, which precisely describes its structural components and stereochemical arrangement.

The structural framework of this compound consists of a partially saturated isoquinoline ring system with specific substitution patterns that define its chemical identity. The core dihydroisoquinoline nucleus features a six-membered benzene ring fused to a six-membered partially saturated pyridine ring, creating the characteristic bicyclic heterocyclic structure. The compound incorporates a tert-butyl carboxylate group attached to the nitrogen atom at position 2, serving as a protective group commonly employed in organic synthesis to mask the nitrogen functionality during chemical transformations.

Property Value
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
Chemical Abstracts Service Number 622867-52-1
Melting Point 120-123°C
Boiling Point 403.7±45.0°C at 760 mmHg
Molecular Formula Data File Number MFCD12408124

The hydroxymethyl substituent at position 6 of the benzene ring represents a key structural feature that distinguishes this compound from other dihydroisoquinoline derivatives. This functional group provides additional sites for chemical modification and enhances the compound's solubility characteristics compared to unsubstituted analogs. The Standard International Chemical Identifier for this compound is InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3. The corresponding Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CO, which provides a text-based description of the molecular structure.

Historical context in heterocyclic chemistry research

The development of this compound represents a continuation of the rich historical tradition in isoquinoline chemistry that began in the late nineteenth century. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This seminal discovery launched decades of research into isoquinoline derivatives and their synthetic applications, establishing the foundation for modern heterocyclic chemistry.

The historical progression from simple isoquinoline to complex derivatives like this compound reflects the evolution of synthetic methodology in heterocyclic chemistry. Early synthetic approaches, such as the Pomeranz-Fritsch reaction developed for isoquinoline synthesis, provided efficient methods for preparing the basic heterocyclic framework. The Pomeranz-Fritsch reaction involves acid-promoted synthesis of isoquinoline from benzaldehyde and a 2,2-dialkoxyethylamine, demonstrating the fundamental cyclization strategies that later informed the development of more sophisticated synthetic routes.

The advancement toward dihydroisoquinoline derivatives gained momentum with the development of the Bischler-Napieralski reaction in 1893. This intramolecular electrophilic aromatic substitution reaction enables the cyclization of β-arylethylamides or β-arylethylcarbamates to form dihydroisoquinolines, which can subsequently be oxidized to isoquinolines. The reaction utilizes dehydrating agents such as phosphoryl chloride and represents a cornerstone methodology for constructing the dihydroisoquinoline scaffold found in this compound.

Contemporary developments in heterocyclic chemistry have emphasized the importance of protecting group strategies and functional group tolerance in complex molecule synthesis. The incorporation of tert-butyl carboxylate groups, as seen in this compound, reflects modern synthetic approaches that prioritize selectivity and mild reaction conditions. Recent synthetic methodologies have demonstrated the utility of trifluoromethanesulfonic anhydride-promoted tandem annulation reactions for constructing dihydroisoquinoline frameworks from phenylethanols and nitriles. These advances have enabled the preparation of highly functionalized derivatives like this compound with greater efficiency and selectivity than previously possible.

Position within dihydroisoquinoline derivative classifications

This compound occupies a distinctive position within the broad classification of dihydroisoquinoline derivatives, characterized by its specific substitution pattern and functional group arrangement. The compound belongs to the category of 3,4-dihydroisoquinoline-2-carboxylates, which represent an important class of synthetic intermediates in medicinal chemistry and natural product synthesis. This classification encompasses compounds featuring carboxylate protection at the nitrogen atom, enabling selective manipulation of other functional groups while maintaining the integrity of the heterocyclic core.

Within the dihydroisoquinoline derivative landscape, compounds can be categorized based on their substitution patterns, oxidation states, and functional group arrangements. The 1,2,3,4-tetrahydroisoquinoline scaffold represents one of the most prevalent "privileged scaffolds" in natural products, as evidenced by numerous identified tetrahydroisoquinoline-containing alkaloids that demonstrate diverse bioactivities. This compound represents a partially oxidized analog of these tetrahydroisoquinoline systems, featuring unsaturation between positions 3 and 4 of the heterocyclic ring.

The positioning of the hydroxymethyl group at the 6-position places this compound within the subset of dihydroisoquinolines bearing substituents on the aromatic ring. This substitution pattern contrasts with compounds featuring modifications solely on the saturated portion of the heterocyclic system. Comparative analysis with related derivatives reveals that position-specific substitution significantly influences both chemical reactivity and biological activity profiles. For instance, substitution at the 3-position of isoquinoline analogs has been associated with enhanced anti-cancer activity, while substitution at the 4-position correlates with anti-malarial properties.

Derivative Class Structural Features Representative Applications
3,4-Dihydroisoquinoline-2-carboxylates Carboxylate protection, partial saturation Synthetic intermediates, protecting group chemistry
6-Substituted dihydroisoquinolines Aromatic ring modification Enhanced solubility, derivatization sites
Hydroxymethyl derivatives Alcohol functionality Cross-coupling reactions, further functionalization

The classification of this compound within the broader context of isoquinoline pharmacology reveals its potential significance as a synthetic intermediate. Isoquinoline derivatives demonstrate various pharmacological activities including anti-cancer, anti-oxidant, anti-microbial, anti-inflammatory, analgesic, anti-fungal, anti-viral, and antispasmodic properties. The structural modifications present in this compound, particularly the hydroxymethyl substituent and tert-butyl carboxylate group, provide synthetic handles for further derivatization toward biologically active targets.

The compound's position within synthetic methodology classifications emphasizes its role as a versatile building block for complex molecule synthesis. Modern approaches to dihydroisoquinoline synthesis have moved beyond traditional methods such as the Pictet-Spengler reaction toward more sophisticated strategies including microwave-assisted syntheses, transition metal catalysis, and protecting group strategies. This compound exemplifies these modern synthetic approaches through its incorporation of contemporary protecting group chemistry and its potential for selective functional group manipulation in multi-step synthetic sequences.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTNAXCVGQIIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622867-52-1
Record name tert-butyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Borane-THF Mediated Reduction

The most efficient route involves borane-THF complex-mediated reduction of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. In a representative procedure, 12.50 g (45.08 mmol) of the carboxylic acid is dissolved in dry tetrahydrofuran (THF) under nitrogen. Borane-THF (99.17 mL, 99.17 mmol) is added dropwise at 25°C, and the mixture is stirred for 16 hours. The reaction is quenched with water (10 mL) and 2.0 M sodium carbonate (15 mL), followed by extraction with ethyl acetate. After drying over MgSO4 and silica gel chromatography, the product is isolated in 99.3% yield (11.8 g) as a white solid.

Key Advantages :

  • High Yield : Near-quantitative conversion due to borane’s selective reduction of carboxylic acids to primary alcohols.

  • Mild Conditions : Ambient temperature and inert atmosphere prevent side reactions like over-reduction or ester cleavage.

Table 1 : Borane-THF Reduction Conditions and Outcomes

Starting Material (g)Borane-THF (mmol)SolventTime (h)Yield (%)
12.5099.17THF1699.3
2.0015.87THF3100*

*Reported as mass retention post-purification.

Alternative Reducing Agents

While borane-THF is predominant, other agents like BH3·DMS (dimethyl sulfide complex) have been explored but show no significant yield improvement. Notably, sodium borohydride (NaBH4) fails to reduce carboxylic acids, underscoring borane’s unique reactivity.

Reduction of Ester Precursors

Lithium Aluminium Hydride (LiAlH4) Method

An alternative pathway reduces methyl ester intermediates. For example, 02-tert-butyl 06-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate (5.00 g, 17.16 mmol) is treated with LiAlH4 (716.49 mg, 18.88 mmol) in THF at 0°C. After 1 hour, the reaction is quenched with water, filtered, and concentrated to afford 4.5 g (90% yield) of the alcohol.

Mechanistic Insight :
LiAlH4 cleaves the ester’s carbonyl group via nucleophilic attack by hydride ions, generating the primary alcohol. The tert-butyl ester remains intact due to its steric bulk, preventing unintended deprotection.

Table 2 : LiAlH4 Reduction Parameters

Ester (g)LiAlH4 (mmol)SolventTemperature (°C)Yield (%)
5.0018.88THF090

Comparative Analysis of Synthetic Routes

Yield and Practicality

  • Borane-THF : Superior yields (99.3% vs. 90%) and scalability due to fewer purification steps.

  • LiAlH4 : Requires strict temperature control (0°C) to avoid exothermic side reactions, complicating large-scale production.

Functional Group Compatibility

  • Borane-THF tolerates tert-butyl esters but may reduce other carbonyl groups if present.

  • LiAlH4 risks over-reduction of nitriles or amides, limiting substrate scope.

Experimental Optimization and Yield Enhancement

Solvent and Atmosphere

  • THF vs. Dichloromethane : THF enhances borane solubility, achieving faster reaction rates. Dichloromethane, used in bromination steps, is unsuitable due to poor borane stability.

  • Inert Atmosphere : Critical for both methods to prevent oxidation of intermediates.

Quenching Protocols

  • Gradual Water Addition : Prevents violent exotherms during borane-THF quenching.

  • Acid Wash : Post-quenching rinses with 1 M HCl remove residual boron salts, improving purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The isoquinoline ring can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include carboxylic acids, dihydroisoquinoline derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Protection of the amino group : Using a tert-butyl group.
  • Hydroxymethylation : Introducing a hydroxymethyl group through a hydroxymethylation reaction.
  • Esterification : Forming the tert-butyl ester from the carboxyl group.

Common catalysts include sulfuric acid or magnesium sulfate, with solvents like dichloromethane being used in the process .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological properties:

  • Antioxidant Activity : Related compounds exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress implicated in various diseases. Studies indicate that these compounds can inhibit inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNFα) in cellular models .
  • Anticancer Properties : The compound may inhibit specific enzymes involved in cell proliferation, indicating potential anticancer applications .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations:

  • Oxidation Reactions : The hydroxymethyl group can be oxidized to form carboxylic acids.
  • Reduction Reactions : The isoquinoline ring can be reduced to yield dihydroisoquinoline derivatives.
  • Substitution Reactions : The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions .

Case Study 1: Antioxidant Activity Assessment

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of isoquinoline derivatives, including this compound. The study demonstrated significant inhibition of oxidative stress markers in vitro, suggesting therapeutic potential for diseases linked to oxidative damage .

Case Study 2: Synthesis of Isoquinoline Derivatives

A study focused on the synthesis of various isoquinoline derivatives highlighted the utility of this compound as a precursor for developing novel compounds with enhanced biological activity. The researchers employed multi-step synthesis techniques to modify the compound's structure, leading to derivatives with improved potency against specific biological targets .

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-(hydroxymethyl) C₁₅H₂₁NO₃ 263.33 Polar hydroxymethyl group enhances solubility; Boc group aids in protection/deprotection strategies.
Tert-butyl 6-isopropoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (11c) 6-isopropoxy C₁₇H₂₅NO₃ 299.38 Bulkier isopropoxy group reduces polarity; synthesized in 65% yield via alkylation. NMR shows distinct δ 1.32 ppm (isopropyl CH₃) .
Tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-nitro C₁₄H₁₈N₂O₄ 278.30 Electron-withdrawing nitro group increases reactivity for reduction or substitution. Similarity score: 0.84 vs. target compound .
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-hydroxy C₁₄H₁₉NO₃ 249.31 Hydroxyl group enables hydrogen bonding; used in kinase inhibitor synthesis. CAS: 158984-83-9 .
Tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 8-bromo, 6-hydroxy C₁₄H₁₈BrNO₃ 328.20 Bromine substituent facilitates cross-coupling reactions (e.g., Suzuki). CAS: 1579518-76-5 .

Physical and Chemical Properties

  • Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to nonpolar analogs like the isopropoxy derivative (11c) .
  • Reactivity : The nitro group in the 6-nitro analog is amenable to reduction to amines, while the bromo substituent in the 8-bromo-6-hydroxy derivative enables cross-coupling reactions .
  • Thermal Stability : The target compound’s high boiling point (403.7°C) suggests stability under elevated temperatures, advantageous for reactions requiring heat .

Biological Activity

Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 158984-83-9) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C15H21NO3
  • Molecular Weight : 263.33 g/mol
  • IUPAC Name : tert-butyl 6-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • Melting Point : 120-123 °C
  • Boiling Point : Approximately 403.7 °C at 760 mmHg

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. For instance, studies have shown that related compounds can inhibit the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNFα) in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. The compound has been noted to reduce the inflammatory response in cells stimulated by lipopolysaccharides (LPS), suggesting a role in inflammatory disease management . The combination of antioxidants like BHT and BHA has been shown to enhance anti-inflammatory activity, indicating that similar mechanisms may be at play with tert-butyl derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound may neutralize free radicals, thereby protecting cellular components from oxidative damage.
  • Gene Expression Modulation : It can influence the expression of genes involved in inflammation and apoptosis.
  • Enzyme Inhibition : The inhibition of enzymes like COX-2 suggests a pathway for reducing inflammation and pain.

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives possess potent antioxidant activity. The study highlighted that modifications at specific positions on the isoquinoline ring could enhance their efficacy as radical scavengers .

CompoundEC50 (nM)Emax (%)
Tert-butyl derivative5085
Control (standard antioxidant)4590

In Vivo Studies

In vivo studies have indicated that compounds similar to this compound exhibit neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the key synthetic pathways for Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Introduction of the hydroxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Cyclization : Formation of the dihydroisoquinoline core under acidic or basic conditions.
  • Esterification : Protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry .

Q. Optimization Tips :

  • Use palladium catalysts for selective functionalization .
  • Monitor reaction progress with HPLC to ensure purity (>95%) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity MethodReference
AlkylationCH₂O, BF₃·Et₂O, DCM, 0°C → RT65TLC, NMR
CyclizationH₂SO₄, AcOH, reflux, 12h78HPLC
Boc ProtectionBoc₂O, DMAP, THF, 24h85IR, MS

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the hydroxymethyl group and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydroisoquinoline core.
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (263.33 g/mol) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretch of the Boc group at ~1680–1720 cm⁻¹ .

Q. How do structural features influence its chemical stability?

  • Steric Shielding : The tert-butyl group protects the ester bond from hydrolysis, enhancing stability in aqueous media .
  • Hydroxymethyl Reactivity : The -CH₂OH group is prone to oxidation; store under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in chiral derivatives of this compound?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxymethyl group introduction .

Q. What strategies resolve contradictory data in enzyme inhibition assays?

  • Assay Optimization :
    • Validate enzyme activity under standardized pH (7.4) and temperature (37°C).
    • Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding .
  • Data Analysis :
    • Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values.
    • Check for interference from compound autofluorescence or aggregation .

Q. How can computational methods predict biological target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Key residues (e.g., catalytic serine) may form hydrogen bonds with the hydroxymethyl group .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Engineering :
    • Transition batch processes to continuous flow systems to improve heat/mass transfer .
    • Optimize solvent recycling (e.g., THF recovery via distillation).
  • Purification : Replace column chromatography with crystallization (solvent: hexane/EtOAc) for cost efficiency .

Q. How does the hydroxymethyl group impact pharmacokinetic properties?

  • Solubility : The polar -CH₂OH group improves aqueous solubility (~2.5 mg/mL in PBS) compared to non-substituted analogs .
  • Metabolism : Susceptible to glucuronidation; use liver microsome assays to identify metabolic hotspots .

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